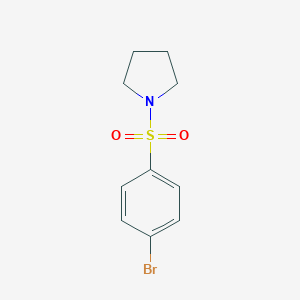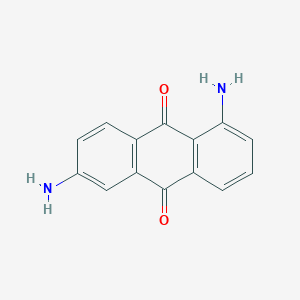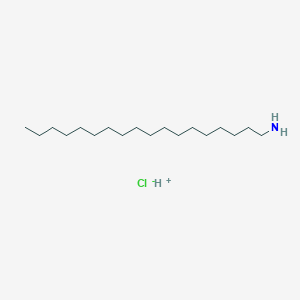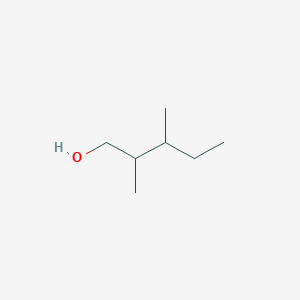
2-Methyl-2-(thiophen-2-yl)malonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(thiophen-2-yl)malonic Acid is an organic compound that belongs to the class of malonic acid derivatives It features a thienyl group attached to the malonic acid backbone, which consists of two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(thiophen-2-yl)malonic Acid typically involves the malonic ester synthesis. This process begins with the deprotonation of a di-ester of malonic acid using a weak base, forming an enolate. The enolate then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, a thienyl methyl halide, to form a new carbon-carbon bond. The resulting ester is then hydrolyzed under acidic conditions to yield the carboxylic acid. Finally, decarboxylation occurs upon heating, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(thiophen-2-yl)malonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thienyl derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-(thiophen-2-yl)malonic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(thiophen-2-yl)malonic Acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with distinct properties. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid: The parent compound of 2-Methyl-2-(thiophen-2-yl)malonic Acid, featuring two carboxylic acid groups.
Thiazole derivatives: Compounds with a similar thienyl group but different functional groups attached.
Methylmalonic acid: A similar compound with a methyl group instead of a thienyl group.
Uniqueness
This compound is unique due to the presence of the thienyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
126899-44-3 |
|---|---|
Fórmula molecular |
C8H8O4S |
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
2-methyl-2-thiophen-2-ylpropanedioic acid |
InChI |
InChI=1S/C8H8O4S/c1-8(6(9)10,7(11)12)5-3-2-4-13-5/h2-4H,1H3,(H,9,10)(H,11,12) |
Clave InChI |
ZAKIIHLBNJRPFO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CS1)(C(=O)O)C(=O)O |
SMILES canónico |
CC(C1=CC=CS1)(C(=O)O)C(=O)O |
Sinónimos |
Methyl-2-thienylpropanedioic Acid; 2-Methyl-2-(2-thienyl)propanedioic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)


![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)





